molecular formula C16H14ClN3O4S2 B2958786 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941988-01-8

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2958786
CAS No.: 941988-01-8
M. Wt: 411.88
InChI Key: ORVUIJZASSUNLY-UHFFFAOYSA-N
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Description

The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a thiophene moiety and linked to a butanamide chain. Its structure integrates three key components:

  • 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity, often employed in antimicrobial and enzyme-inhibiting agents .
  • Thiophene substituent: The sulfur-containing aromatic ring may contribute to π-π stacking interactions in biological targets, as seen in analogous compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(24-16)13-3-1-9-25-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVUIJZASSUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxadiazole core.

    Final coupling: The butanamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors or photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the molecule and its interactions with biological targets. The thiophene and oxadiazole rings can contribute to the compound’s ability to participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles and Substituents
Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes Reference
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide backbone vs. butanamide; quinoline substituent Not reported Not reported No bioactivity data
4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide Furan vs. thiophene; benzamide chain 366.78 Not reported Potential electronic effects from furan
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-(2-methylphenoxy)butanamide Thiadiazole vs. oxadiazole; phenoxy substituent Not reported Not reported Thiadiazole’s sulfur may alter solubility
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-propanamide derivatives Piperidinyl-sulfonyl group; sulfanyl linker 535–549 64–80 Cytotoxicity and enzyme inhibition

Key Observations :

  • Substituent Effects : Thiophene (in the target compound) vs. furan (in ) alters electronic properties due to sulfur’s electronegativity, which may influence binding to biological targets like enzymes or receptors.
Bioactivity Comparison
  • Antimicrobial Activity : Derivatives like 6f and 6o (from ), which share the 4-chlorophenylsulfonyl and oxadiazole motifs, exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 12.5–25 µg/mL). The target compound’s thiophene group may further enhance activity due to increased lipophilicity.
  • Enzyme Inhibition : Compounds with sulfonamide-oxadiazole scaffolds (e.g., 6a in ) show strong inhibition of human carbonic anhydrase II (hCA II) via interactions with key residues (e.g., Thr200, Gln92). The butanamide chain in the target compound could modulate binding affinity compared to benzamide analogs.
  • Cytotoxicity : Piperidinyl-sulfonyl derivatives () demonstrate moderate cytotoxicity (IC50: 7–9 µM), suggesting that bulky substituents on the oxadiazole ring may reduce cell permeability.
Physicochemical and Spectral Properties
  • IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives () confirms cyclization, while sulfonyl S=O stretches (~1341 cm⁻¹) are consistent across sulfonamide analogs .
  • NMR Data : Protons adjacent to sulfonyl groups in similar compounds resonate at δ 7.5–8.1 ppm (aromatic) and δ 3.2–3.8 ppm (aliphatic chains) , which can guide structural validation for the target compound.

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesized derivatives of this compound and their associated biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl sulfonyl group and an oxadiazole moiety. The molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S, with a molecular weight of approximately 367.83 g/mol. The presence of the oxadiazole ring is crucial as it is linked to various pharmacological activities.

Antibacterial Activity

Several studies have reported on the antibacterial properties of related oxadiazole compounds. For instance, derivatives of 1,3,4-oxadiazole have shown promising activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eStaphylococcus aureus12.5 µg/mL
5bEscherichia coli6.25 µg/mL
5cBacillus subtilis25 µg/mL

These findings suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole ring exhibit anti-inflammatory properties. For example, some derivatives have been shown to inhibit lipoxygenase activity, which is crucial in the inflammatory response:

CompoundLipoxygenase Inhibition (%)
7l85
7m78
7n90

The results indicate that structural variations significantly affect the anti-inflammatory potency of these compounds .

Anticancer Activity

The potential anticancer activity of oxadiazole derivatives has also been explored. Specific compounds have demonstrated significant inhibition of cancer cell proliferation in vitro:

CompoundCell LineIC50 (µM)
25SW4802
25HCT1160.12

These findings highlight the compound's potential as a lead in cancer therapy, particularly due to its ability to target Wnt signaling pathways implicated in tumor progression .

Case Studies

A notable study synthesized a series of N-substituted acetamide derivatives bearing the oxadiazole nucleus and evaluated their biological activities. Among these compounds, one derivative exhibited excellent antibacterial activity against Salmonella typhi and moderate activity against other strains . Another study focused on the anti-inflammatory effects, demonstrating that certain modifications could enhance lipoxygenase inhibition significantly .

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